Acetamide, N-(4-(pentyloxy)phenyl)-

Catalog No.
S6903690
CAS No.
41240-76-0
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(4-(pentyloxy)phenyl)-

CAS Number

41240-76-0

Product Name

Acetamide, N-(4-(pentyloxy)phenyl)-

IUPAC Name

N-(4-pentoxyphenyl)acetamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c1-3-4-5-10-16-13-8-6-12(7-9-13)14-11(2)15/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

LATIFMAZCASOGM-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C

Acetamide, N-(4-(pentyloxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to an amide functional group. The molecular formula for this compound is C13H19NO2, and it has a molecular weight of 261.36 g/mol. It exhibits a melting point range of 94-97°C and a boiling point of approximately 375.9°C at 760 mmHg. The compound is slightly soluble in water but shows higher solubility in organic solvents such as ethanol and chloroform .

Due to its functional groups. Some notable reactions include:

  • Amidation Reactions: The compound can undergo amidation with different amines or carboxylic acids, allowing for the synthesis of more complex derivatives.
  • Nucleophilic Substitution: The pentyloxy group can be replaced through nucleophilic substitution reactions, making it versatile for further chemical modifications.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed, leading to the formation of corresponding carboxylic acids and amines.

Research indicates that Acetamide, N-(4-(pentyloxy)phenyl)- possesses significant biological activity:

  • Antitumor Activity: The compound has shown potential in inhibiting the proliferation of various human cancer cell lines and inducing apoptosis in cancer cells.
  • Antibacterial and Antifungal Properties: It exhibits activity against specific bacterial and fungal strains, suggesting its potential use in treating infections.
  • Low Toxicity: Studies have indicated that this compound has low toxicity, being non-carcinogenic, non-mutagenic, and non-teratogenic, which enhances its safety profile for scientific applications.

The synthesis of Acetamide, N-(4-(pentyloxy)phenyl)- typically involves:

  • Coupling Reaction: The pentyloxyphenyl group is coupled with acetamide using suitable catalysts under controlled temperature and pressure conditions.
  • Recrystallization: The product is often purified through recrystallization techniques to enhance purity.
  • Characterization Techniques: Various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Interaction studies involving Acetamide, N-(4-(pentyloxy)phenyl)- focus on its biological effects and potential interactions with other compounds:

  • Synergistic Effects: Research has explored how this compound interacts with other anticancer agents to enhance therapeutic efficacy.
  • Mechanistic Studies: Investigations into its mechanism of action against cancer cells have provided insights into its potential pathways for inducing apoptosis.

Several compounds share structural similarities with Acetamide, N-(4-(pentyloxy)phenyl)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-Contains an amino group instead of an alkoxyPotentially different biological activity
N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamideContains a quinoline moietyMay exhibit different pharmacological properties
Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5...Contains an acetylamino groupUnique reactivity profile due to acetyl group

Acetamide, N-(4-(pentyloxy)phenyl)- stands out due to its specific pentyloxy substitution on the phenyl ring and its demonstrated low toxicity along with significant biological activities compared to these similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.141578849 g/mol

Monoisotopic Mass

221.141578849 g/mol

Heavy Atom Count

16

General Manufacturing Information

Acetamide, N-[4-(pentyloxy)phenyl]-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-11-23

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